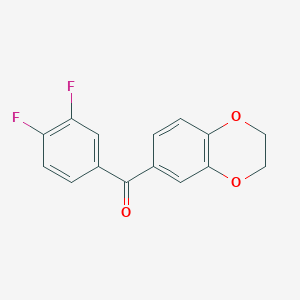

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone

Übersicht

Beschreibung

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is a fluorinated benzophenone derivative with the molecular formula C15H10F2O3 and a molecular weight of 276.24 g/mol . This compound is characterized by the presence of two fluorine atoms and an ethylenedioxy group attached to the benzophenone core. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4-(ethylenedioxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone can be compared with other similar compounds such as:

4,4’-Difluorobenzophenone: This compound lacks the ethylenedioxy group, making it less versatile in certain chemical reactions.

3,4-Difluorobenzophenone: Similar to 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone but without the ethylenedioxy group, affecting its reactivity and applications.

3,4-(Ethylenedioxy)benzophenone: This compound does not contain fluorine atoms, which can influence its chemical properties and reactivity.

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone stands out due to the presence of both fluorine atoms and the ethylenedioxy group, providing unique reactivity and versatility in various applications.

Biologische Aktivität

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone (DFEDB) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DFEDB is characterized by the presence of two fluorine atoms and an ethylenedioxy group attached to the benzophenone structure. The molecular formula is C16H14F2O3, and its structural features contribute significantly to its biological properties.

The biological activity of DFEDB can be attributed to its ability to interact with various cellular targets. The compound's structure allows it to participate in electron transfer processes, potentially influencing redox reactions within cells. This property may underlie its effects on cellular signaling pathways and gene expression.

Anticancer Activity

Research indicates that DFEDB exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

Antimicrobial Activity

DFEDB has also demonstrated antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored DFEDB's effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : Another investigation reported that DFEDB exhibited potent antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Toxicological Profile

While DFEDB shows promising biological activities, its toxicological profile requires careful consideration. Preliminary toxicity studies indicate that the compound has a moderate safety margin; however, further investigations are necessary to establish its safety for clinical use.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYBYDHLKYXKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176185 | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-29-3 | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.